benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate
Description
Benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate is a chiral ester derivative featuring a 3,6-dihydro-2H-pyran (a partially unsaturated oxygen-containing heterocycle) linked to a phenyl group.
Properties
Molecular Formula |
C21H22O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxypropanoate |
InChI |
InChI=1S/C21H22O4/c22-20(21(23)25-15-17-4-2-1-3-5-17)14-16-6-8-18(9-7-16)19-10-12-24-13-11-19/h1-10,20,22H,11-15H2/t20-/m1/s1 |
InChI Key |
CRNZMSCMGDUZOZ-HXUWFJFHSA-N |
Isomeric SMILES |
C1COCC=C1C2=CC=C(C=C2)C[C@H](C(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
C1COCC=C1C2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Biological Activity
Benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate is a synthetic compound belonging to the class of 3-aryl-2-hydroxy propanoic acid derivatives. Its structure features a benzyl group and a dihydropyran moiety, which contribute to its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C21H22O4, indicating the presence of multiple functional groups that may influence its biological properties. The chiral center at the 2-position of the propanoate moiety adds to its complexity and specificity in biological interactions.
1. PPAR Agonism
Research indicates that compounds similar to this compound exhibit activity as peroxisome proliferator-activated receptor (PPAR) agonists. PPARs play a crucial role in metabolic regulation and are implicated in the treatment of conditions such as Type 2 diabetes. The compound's ability to activate these receptors suggests potential in metabolic therapies.
2. Neuroprotective and Anti-inflammatory Properties
The dihydropyran moiety is often associated with neuroprotective effects and anti-inflammatory activities. These properties make this compound a candidate for further pharmacological exploration in neurodegenerative diseases and inflammatory conditions.
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(4-hydroxyphenyl)-2-hydroxypropanoate | Hydroxy group on the phenyl ring | Known for anti-inflammatory properties |
| Isopropyl 3-(4-methoxyphenyl)-2-hydroxypropanoate | Methoxy substitution on the phenol ring | Exhibits enhanced lipophilicity |
| Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate | Chlorine substitution increases reactivity | Potential use in targeted therapies |
The dihydropyran structure of this compound may confer distinct pharmacological properties compared to these compounds.
Study on Monoamine Transporters
In a related study focusing on pyran derivatives, compounds were evaluated for their affinities for dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The results indicated that structural modifications significantly influenced the uptake inhibition profiles, suggesting potential antidepressant effects for certain derivatives . Although this compound was not directly tested, its structural similarities imply it may exhibit comparable activities.
Synthesis and Biological Evaluation
The synthesis of this compound can be achieved through various methods that emphasize controlling reaction conditions for optimal yield and purity. Interaction studies have focused on its binding affinity with biological targets such as PPARs, using techniques like surface plasmon resonance and molecular docking studies to elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several pyran-2-one and pyran derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties.
Functional Group Variations
a. Pyran-2-one Derivatives with Amine Substituents Compounds such as 3-(2-benzoyl-3-butylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14b) and 3-(2-benzoyl-3-benzylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14a) () feature a pyran-2-one core with benzoyl and alkyl/benzylamine side chains. In contrast, the target compound lacks the pyran-2-one lactone ring but incorporates a dihydropyran moiety and a benzyl ester.
b. Amino-Pyran Derivatives 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) () contains amino and cyano groups, which enhance hydrogen-bonding and π-stacking capabilities. The target compound’s benzyl ester and hydroxy group instead prioritize lipophilicity and stereoselective interactions, as seen in other ester-containing pharmaceuticals .
Physicochemical Properties
Stereochemical Considerations
The (2R)-configuration of the hydroxypropanoate group in the target compound distinguishes it from racemic or uncharacterized analogs in the evidence. For instance, 3-[2-benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (14d) () lacks defined stereochemistry, which could impact binding affinity in chiral environments .
Research Implications and Gaps
- Activity Prediction : The dihydropyran ring in the target compound may confer rigidity and improved bioavailability compared to fully saturated or aromatic analogs .
- Synthetic Challenges : Esterification and stereocontrol during synthesis require optimization, as seen in related benzyl-protected intermediates .
- Data Limitations : Experimental data (e.g., NMR, bioactivity) for the target compound are absent in the provided evidence, necessitating further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
